molecular formula C21H18FN5O2 B2636421 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034615-67-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide

Numéro de catalogue B2636421
Numéro CAS: 2034615-67-1
Poids moléculaire: 391.406
Clé InChI: GEMROMALRRIMGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mécanisme D'action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are also involved in cancer cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent antitumor activity in various types of cancer models, both in vitro and in vivo. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer stem cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can help to eliminate cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential to cause toxicity in some cell types.

Orientations Futures

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other cancer drugs, such as checkpoint inhibitors and chemotherapy. Another area of interest is the investigation of TAK-659 in combination with targeted therapies for specific types of cancer, such as HER2-positive breast cancer. Additionally, further studies are needed to understand the potential toxicities of TAK-659 and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of 3-(4-fluorophenoxy)benzoic acid, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-6-amine to form the intermediate compound. This intermediate is then reacted with 3-bromopropylamine hydrobromide to form the final product TAK-659. The synthesis method has been optimized to achieve a high yield of the final product with good purity.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway and the NF-κB pathway. TAK-659 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Propriétés

IUPAC Name

3-(4-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-17-6-8-18(9-7-17)29-19-5-1-4-16(11-19)20(28)23-10-2-3-15-12-24-21-25-14-26-27(21)13-15/h1,4-9,11-14H,2-3,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMROMALRRIMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.